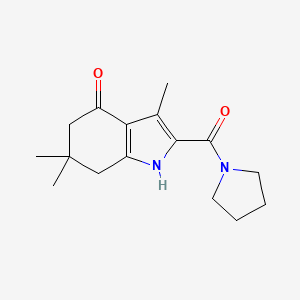
3,6,6-trimethyl-2-(pyrrolidine-1-carbonyl)-5,7-dihydro-1H-indol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,6-trimethyl-2-(pyrrolidine-1-carbonyl)-5,7-dihydro-1H-indol-4-one, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B cells, which play a critical role in the immune system. Inhibition of BTK has been shown to be effective in the treatment of various autoimmune diseases and cancers.
Mecanismo De Acción
3,6,6-trimethyl-2-(pyrrolidine-1-carbonyl)-5,7-dihydro-1H-indol-4-one is a potent and selective inhibitor of BTK, which plays a critical role in the signaling pathway of B cells. BTK is involved in the activation of downstream signaling pathways such as the NF-κB and PI3K pathways, which are important for the survival and proliferation of B cells. Inhibition of BTK by 3,6,6-trimethyl-2-(pyrrolidine-1-carbonyl)-5,7-dihydro-1H-indol-4-one leads to the suppression of these pathways and ultimately results in the inhibition of B cell activation, proliferation, and survival.
Biochemical and Physiological Effects:
3,6,6-trimethyl-2-(pyrrolidine-1-carbonyl)-5,7-dihydro-1H-indol-4-one has been shown to have potent inhibitory effects on BTK activity in both in vitro and in vivo studies. It has also been shown to inhibit the proliferation of B cells and induce apoptosis in B cell malignancies. In addition, 3,6,6-trimethyl-2-(pyrrolidine-1-carbonyl)-5,7-dihydro-1H-indol-4-one has been shown to have anti-inflammatory effects in autoimmune diseases by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3,6,6-trimethyl-2-(pyrrolidine-1-carbonyl)-5,7-dihydro-1H-indol-4-one is its high potency and selectivity for BTK, which makes it a valuable tool for studying the role of BTK in various diseases. However, one limitation of 3,6,6-trimethyl-2-(pyrrolidine-1-carbonyl)-5,7-dihydro-1H-indol-4-one is its low solubility, which can make it difficult to work with in certain experiments. In addition, 3,6,6-trimethyl-2-(pyrrolidine-1-carbonyl)-5,7-dihydro-1H-indol-4-one has not been extensively studied in non-human models, which limits its potential applications in preclinical studies.
Direcciones Futuras
There are several potential future directions for the study of 3,6,6-trimethyl-2-(pyrrolidine-1-carbonyl)-5,7-dihydro-1H-indol-4-one. One area of interest is the development of combination therapies with other drugs that target different pathways in B cells. Another area of interest is the study of 3,6,6-trimethyl-2-(pyrrolidine-1-carbonyl)-5,7-dihydro-1H-indol-4-one in non-human models to further understand its efficacy and potential side effects. Additionally, the development of more soluble forms of 3,6,6-trimethyl-2-(pyrrolidine-1-carbonyl)-5,7-dihydro-1H-indol-4-one could potentially improve its utility in lab experiments. Overall, 3,6,6-trimethyl-2-(pyrrolidine-1-carbonyl)-5,7-dihydro-1H-indol-4-one has shown great potential as a therapeutic agent for various diseases and warrants further study.
Métodos De Síntesis
The synthesis of 3,6,6-trimethyl-2-(pyrrolidine-1-carbonyl)-5,7-dihydro-1H-indol-4-one involves a multi-step process starting from commercially available starting materials. The key step involves the reaction of 3,6,6-trimethyl-2-oxo-5,6-dihydro-2H-pyran-4-carboxylic acid with pyrrolidine-1-carbonyl chloride to form the pyrrolidine-1-carbonyl derivative. This is followed by a condensation reaction with 4-amino-3,5-dimethylphenol to form the desired product, 3,6,6-trimethyl-2-(pyrrolidine-1-carbonyl)-5,7-dihydro-1H-indol-4-one.
Aplicaciones Científicas De Investigación
3,6,6-trimethyl-2-(pyrrolidine-1-carbonyl)-5,7-dihydro-1H-indol-4-one has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of B cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). It has also been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus (SLE).
Propiedades
IUPAC Name |
3,6,6-trimethyl-2-(pyrrolidine-1-carbonyl)-5,7-dihydro-1H-indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-10-13-11(8-16(2,3)9-12(13)19)17-14(10)15(20)18-6-4-5-7-18/h17H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDFZTWQPPJSHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=O)CC(C2)(C)C)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-Tert-butylphenoxy)ethyl]imidazole](/img/structure/B7454898.png)
![2-(2',5'-dioxospiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,4'-imidazolidine]-1'-yl)-N-methyl-N-propan-2-ylacetamide](/img/structure/B7454903.png)

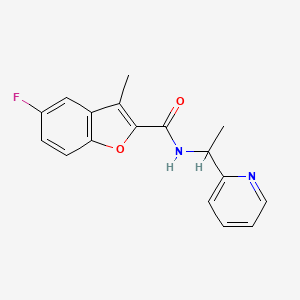
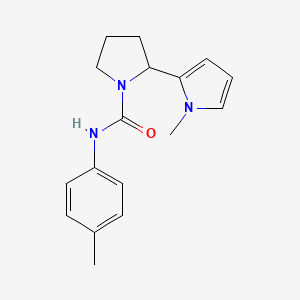
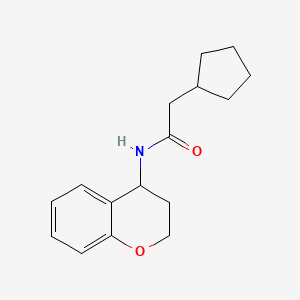
![4-[2-[3-(4-Fluorophenyl)-5-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methylsulfanyl]-1,2,4-triazol-4-yl]ethyl]morpholine](/img/structure/B7454948.png)
![N-[3-(benzimidazol-1-yl)propyl]-6-chloro-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxamide](/img/structure/B7454956.png)
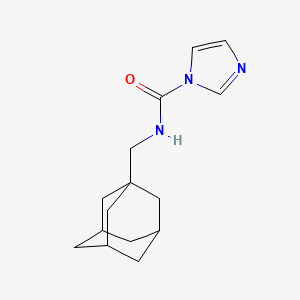
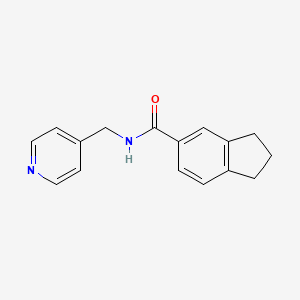
![N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide](/img/structure/B7454975.png)
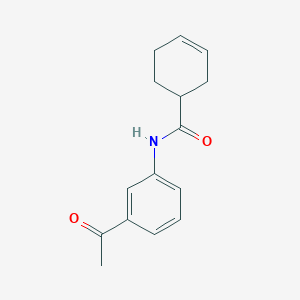

![5-[2-[[4-(2-methoxyethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7455008.png)